4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-Benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a benzhydrylpiperazine moiety, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzhydrylpiperazine moiety: This step involves the nucleophilic substitution reaction where the benzhydrylpiperazine is introduced to the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can yield halogenated or alkylated derivatives.
Scientific Research Applications
4-(4-Benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and proton ions. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anticonvulsant activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound also features a benzhydrylpiperazine moiety and is known for its carbonic anhydrase inhibitory activity.
4-(4-Benzhydrylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: This compound has a similar structure but includes a thieno[2,3-d]pyrimidine core and a chlorophenyl group.
Uniqueness
4-(4-Benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the benzhydrylpiperazine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)27-11-13-28(14-12-27)22-19-15-25-26-21(19)23-16-24-22/h1-10,15-16,20H,11-14H2,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDFJZVNEBJKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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